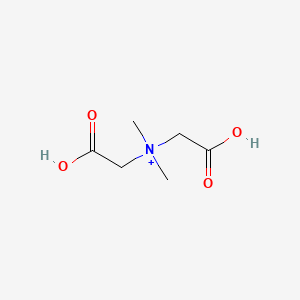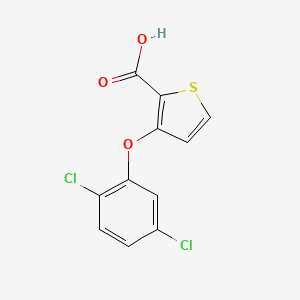![molecular formula C12H10N4 B12437558 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline typically involves the condensation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with aniline under phase-transfer catalysis (PTC) conditions . Another approach involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes such as Pd-catalyzed coupling reactions and phase-transfer catalysis suggests potential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane at 0°C.
Substitution: Alkyl halides under phase-transfer catalysis conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline has been explored for its potential in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit microtubule assembly in cancer cells, thereby preventing cell division . Additionally, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 .
Comparison with Similar Compounds
Similar Compounds
- 4-(3H-imidazo[4,5-c]pyridin-2-yl)aniline
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is unique due to its specific imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) |
InChI Key |
PJLXAHVAMNZYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)

![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)




![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)


![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)
